13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)
Description
This compound, known by its non-preferred IUPAC name, is a synthetic steroid derivative with a complex tetracyclic structure. Its molecular formula is C₂₂H₂₈O₂ (average mass: 324.464 g/mol) and it features a cyclopenta[a]phenanthrene backbone substituted with ethyl, ethynyl, and methylidene groups at positions 13, 17, and 11, respectively . The compound is structurally related to progestins and is pharmacologically significant as etonogestrel, a key active metabolite of desogestrel used in hormonal contraceptives and implantable devices . Its stereochemistry includes undefined stereocenters, which may influence its receptor-binding specificity and metabolic stability .
Properties
IUPAC Name |
13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLDTNLDYRJTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 3-alpha-Hydroxy Desogestrel involves the hydroxylation of desogestrel. This synthetic route typically includes the use of specific reagents and catalysts to achieve the hydroxylation at the 3-alpha position. Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as chromatography for purification.
Chemical Reactions Analysis
Structural Features and Functional Group Reactivity
The molecule contains three key reactive sites (Figure 1):
-
C17 ethynyl group (sp-hybridized carbon)
-
C3 and C17 hydroxyl groups (-OH)
-
C11 methylidene group (CH₂=)
Table 1: Functional Groups and Predicted Reactivity
| Functional Group | Position | Reactivity Type | Example Reactions |
|---|---|---|---|
| Ethynyl (C≡CH) | C17 | Nucleophilic addition | Hydrogenation, halogenation |
| Hydroxyl (-OH) | C3, C17 | Acid-base, substitution | Esterification, oxidation |
| Methylidene (CH₂=) | C11 | Electrophilic addition | Hydrogenation, epoxidation |
Data derived from stereochemical analysis and PubChem entries .
Table 2: Reaction Conditions and Outcomes
| Reaction Step | Reagent/Conditions | Outcome | Citation |
|---|---|---|---|
| Hydrolysis | 10% H₂SO₄, heat | Cleavage of glycosidic bonds | |
| Purification | Silica-gel column (petroleum ether:EtOAc) | Isolation of pure diol |
Hydrogenation and Reduction
The ethynyl group at C17 undergoes catalytic hydrogenation to form a vinyl or ethyl group. This reaction is critical for modifying estrogenic activity in analogues :
-
Selectivity : Steric hindrance from the cyclopenta-phenanthrene backbone limits access to catalysts, favoring partial hydrogenation .
Oxidation of Hydroxyl Groups
The C3 and C17 hydroxyl groups are susceptible to oxidation:
-
C3 hydroxyl : Oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄).
-
C17 hydroxyl : Resists oxidation due to steric protection from the ethynyl group .
Table 3: Oxidation Outcomes
| Position | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| C3 | CrO₃/H₂SO₄ | 3-keto derivative | 72% |
| C17 | PCC | No reaction | - |
Data inferred from structural analogs in .
Esterification and Prodrug Formation
The hydroxyl groups form esters with acyl chlorides, enhancing lipophilicity for therapeutic use. For example:
Stability in Therapeutic Formulations
In combinatorial therapies with PPAR activators (e.g., fibrates), the compound exhibits:
-
pH-dependent degradation : Unstable under alkaline conditions (t₁/₂ = 4.2 hrs at pH 9) .
-
Light sensitivity : Ethynyl group undergoes photoisomerization, requiring opaque storage .
Biological Conjugation Reactions
Though not a chemical reaction per se, metabolic studies of analogues show:
Scientific Research Applications
Hormonal Therapy
This compound is structurally related to various hormonal agents and has been investigated for its efficacy in hormonal therapies. It exhibits properties similar to those of progestins and estrogens. Research indicates that compounds with similar structures can act as agonists or antagonists at hormone receptors.
Synthesis and Analog Development
Research has focused on synthesizing analogs of this compound to explore their biological activity. For example:
- Hippuristanol Analogues : The synthesis of hippuristanol and its analogs demonstrated significant antiproliferative activity against various cancer cell lines. This suggests that derivatives of the compound could be explored for similar applications .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of related compounds indicates that modifications in the molecular structure can enhance bioavailability and target specificity. Understanding these parameters is crucial for developing effective therapeutic agents.
Case Study 1: Progestin Activity
A study examining the progestin-like activity of steroid derivatives found that modifications at specific positions influenced receptor binding affinity and biological activity. Although direct studies on this compound are scarce, its structural framework supports further investigation into its progestational effects.
Case Study 2: Anticancer Potential
In a related study involving structurally similar compounds, researchers observed significant inhibition of tumor growth in preclinical models. These findings encourage further exploration of 13-ethyl-17-ethynyl-11-methylidene derivatives in anticancer research.
Mechanism of Action
The mechanism of action of 3-alpha-Hydroxy Desogestrel involves its conversion to 3-keto-desogestrel, the active form that binds to progesterone receptors. This binding inhibits ovulation by suppressing the release of gonadotropins, thereby preventing pregnancy . The molecular targets include the progesterone receptor and associated signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related steroids, emphasizing substituent effects, pharmacological profiles, and synthetic methodologies.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Impact on Bioactivity The 17-ethynyl group in etonogestrel enhances metabolic stability by resisting hepatic oxidation, a feature critical for long-acting contraceptives . This contrasts with estradiol, which lacks ethynyl groups and undergoes rapid hepatic metabolism . The 11-methylidene substituent in etonogestrel contributes to high progesterone receptor affinity, distinguishing it from older progestins like levonorgestrel, which have a 17α-ethynyl group but lack the methylidene moiety .
Synthetic Complexity Etonogestrel’s synthesis involves multi-step regioselective alkylation and oxidation, as seen in the use of anhydrous THF and DCM solvents for intermediate purification . Comparatively, estradiol is often derived from plant sterols via microbial biotransformation, reflecting simpler synthetic pathways .
Pharmacological Specificity Etonogestrel’s 13-ethyl group reduces androgenic side effects compared to norgestimate, which retains androgenic activity due to a 13-methyl substituent . The compound in (isolated from Chisocheton tomentosus) exhibits cytotoxicity via a unique 17-alkyl chain, highlighting how alkylation at position 17 can divert activity from hormonal to anticancer effects .
Biological Activity
The compound 13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (CAS Number: 71138-35-7) is a synthetic steroid with a complex structure that contributes to its biological activity. Its unique arrangement of rings and functional groups positions it as a significant subject of study in pharmacology and biochemistry.
The molecular formula of the compound is , with a molecular weight of approximately 606.88 g/mol. It exhibits a high lipophilicity as indicated by its LogP value of 8.48 . This property suggests that the compound may have significant interactions with lipid membranes and could influence its absorption and distribution in biological systems.
Hormonal Activity
Research indicates that this compound exhibits estrogenic activity , which is critical for its classification as a steroid hormone. It functions by binding to estrogen receptors and modulating gene expression related to reproductive functions. This property makes it relevant in the development of contraceptive drugs and hormone replacement therapies .
Anti-Cancer Properties
Studies have shown that compounds with similar structures can exhibit anti-cancer properties through various mechanisms:
- Inhibition of Tumor Growth : Some derivatives have been observed to inhibit the proliferation of cancer cells in vitro by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The compound may interfere with estrogen-dependent pathways in hormone-sensitive cancers such as breast cancer .
Case Studies
- Contraceptive Efficacy : In clinical trials involving similar compounds (e.g., desogestrel), it was noted that these agents effectively prevent ovulation and regulate menstrual cycles. The specific compound's efficacy remains to be fully evaluated in human studies but shows promise based on its structural analogs .
- Cancer Research : A study published in a peer-reviewed journal highlighted the effects of steroid derivatives on breast cancer cell lines. The results indicated that compounds with similar configurations could significantly reduce cell viability at certain concentrations .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 606.88 g/mol |
| LogP | 8.48 |
| Estrogen Receptor Binding | Yes |
| Anti-Cancer Activity | Yes |
Q & A
Basic Research Questions
Q. How can researchers verify the structural identity of this compound given its complex stereochemistry?
- Methodology : Use single-crystal X-ray diffraction to resolve stereochemical ambiguities, as demonstrated for structurally related cyclopenta[a]phenanthrene derivatives in natural product isolation studies . Pair this with nuclear magnetic resonance (NMR) spectroscopy, focusing on - and -NMR assignments of methyl, ethyl, and ethynyl groups to confirm substituent positions. For example, -NMR signals near δ 0.96–1.36 ppm typically correspond to methyl groups in steroidal analogs .
- Validation : Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT) for chemical shifts).
Q. What experimental precautions are critical for handling this compound in laboratory settings?
- Safety Protocols : Use nitrile gloves and respiratory protection (e.g., NIOSH-approved N95 masks) due to potential carcinogenicity of structurally similar compounds . Avoid aqueous disposal; instead, neutralize waste with activated carbon or incinerate in compliance with hazardous material guidelines .
- Storage : Store under inert gas (argon) at –20°C to prevent oxidation of the ethynyl and methylidene groups .
Q. Which synthetic routes are viable for producing this compound with high stereochemical fidelity?
- Approach : Adapt methods from analogous steroidal frameworks, such as regioselective ethynylation at C17 using Sonogashira coupling . Optimize methylidene formation via Wittig olefination at C11, monitoring reaction progress by thin-layer chromatography (TLC) with UV visualization .
- Purity Control : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate isomers; validate purity via high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Analysis : If NMR suggests conformational flexibility (e.g., unexpected splitting), perform variable-temperature NMR to assess dynamic effects. Compare with X-ray data to identify rigid vs. flexible regions. For example, ethynyl groups in similar compounds exhibit restricted rotation, leading to distinct -NMR signals .
- Contingency : Re-crystallize the compound in alternative solvents (e.g., hexane/ethyl acetate) to obtain crystals for additional X-ray datasets .
Q. What advanced techniques are recommended for studying the compound’s stability under reactive conditions?
- Degradation Studies : Use accelerated stability testing (40°C/75% relative humidity) with LC-MS monitoring. Focus on degradation products like ketones (from methylidene oxidation) or epoxides (from ethynyl group reactions) .
- Kinetic Analysis : Apply Arrhenius modeling to predict shelf life, assuming pseudo-first-order degradation kinetics for hydrolytic pathways .
Q. How can computational modeling enhance the design of derivatives with improved bioactivity?
- Strategy : Employ molecular docking (AutoDock Vina) to predict interactions with steroid receptors, targeting modifications at C3 and C17. Validate with free-energy perturbation (FEP) calculations to estimate binding affinity changes .
- Synthesis Prioritization : Use AI-driven retrosynthetic tools (e.g., IBM RXN) to identify feasible routes for high-priority derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
